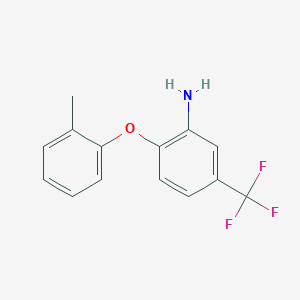

2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline

Description

2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline is a substituted aniline derivative featuring a trifluoromethyl (-CF₃) group at the para position and a 2-methylphenoxy substituent at the ortho position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing properties of the -CF₃ group and the steric/electronic effects imparted by the methylphenoxy moiety.

Properties

IUPAC Name |

2-(2-methylphenoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO/c1-9-4-2-3-5-12(9)19-13-7-6-10(8-11(13)18)14(15,16)17/h2-8H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJOVWFHQXNSBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Route

This route involves the reaction of 2-methylphenol (o-cresol) with a halogenated trifluoromethyl-substituted aniline derivative, typically under basic conditions.

- Reactants: 2-methylphenol and 5-halogen-2-(trifluoromethyl)aniline (e.g., 5-chloro-2-(trifluoromethyl)aniline)

- Base: Potassium carbonate (K₂CO₃) or other suitable bases

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF)

- Temperature: Elevated temperatures around 100–140°C

- Mechanism: The phenol is deprotonated to phenoxide ion, which attacks the aromatic ring bearing the halogen substituent, displacing the halogen and forming the phenoxy linkage.

This method is supported by industrial practices where continuous flow reactors and controlled parameters optimize yield and purity.

Reduction of Nitro or Protected Intermediates

In some synthetic sequences, the trifluoromethyl aniline moiety is introduced via reduction of a nitro precursor or protected intermediates.

- Starting materials: Nitro-substituted trifluoromethyl aromatic compounds or acyl-protected anilines

- Reduction methods: Catalytic hydrogenation using Pd/C under hydrogen atmosphere or chemical reduction using Fe/HCl

- Conditions: Hydrogen pressure typically 30–50 bar, temperatures 50–140°C, reaction times 3–24 hours

- Catalysts: Palladium on carbon (Pd/C), Raney nickel, or β-cyclodextrin-functionalized Pd nanocatalysts for enhanced selectivity and yield

- Purification: Column chromatography or recrystallization to isolate the aniline product

Multi-Step Synthesis Example

A representative synthetic sequence from literature involves:

- Preparation of N-[3-(trifluoromethyl)phenyl]-2-pyridinecarboxamide via coupling of 3-(trifluoromethyl)aniline with 2-pyridinecarboxylic acid using carbodiimide coupling agents.

- Amination via carbon-hydrogen bond activation with morpholine under oxygen atmosphere at 100–140°C.

- Hydrolysis and purification steps to yield the target aniline derivative.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Carbodiimide coupling | 3-(trifluoromethyl)aniline, 2-pyridinecarboxylic acid, EDC·HCl, HOBt, DIPEA, DCM, RT, 12h | ~85 | >95 | Formation of amide intermediate |

| 2 | C-H bond activation amination | Morpholine, catalyst, O₂ atmosphere, 100–140°C, 4–24h | 70–90 | >95 | High-efficiency amination |

| 3 | Hydrolysis and purification | Base, reflux 50–100°C, 1–5h, column chromatography | 75–85 | >98 | Final aniline product |

| 4 | SNAr substitution | 2-methylphenol, K₂CO₃, DMF, 120°C, 12–24h | 80–90 | >95 | Phenoxy group introduction via nucleophilic substitution |

| 5 | Catalytic hydrogenation | Pd/C, H₂ (30–50 bar), ethanol, 50–140°C, 3–24h | 85–95 | >98 | Reduction of nitro or protected intermediates |

- Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and optimize reaction times.

- Purification: Silica gel column chromatography with hexane/ethyl acetate gradients or recrystallization from ethanol/water mixtures ensures high purity.

- Catalyst Selection: Use of β-cyclodextrin-functionalized Pd nanocatalysts has been reported to improve yields and selectivity in hydrogenation steps.

- Continuous Flow Processing: Industrial scale synthesis benefits from continuous flow reactors that allow precise control of temperature, pressure, and reactant feed rates, improving reproducibility and scalability.

The preparation of 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline is achieved through well-established synthetic methodologies involving nucleophilic aromatic substitution of halogenated trifluoromethyl anilines with 2-methylphenol derivatives, combined with catalytic hydrogenation or reduction of nitro or protected intermediates. Reaction conditions such as temperature, solvent, base, and catalyst choice critically influence yield and purity. Industrial processes leverage continuous flow techniques and advanced catalysts to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho or para to the existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation using palladium on carbon.

Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound features a trifluoromethyl group attached to an aniline structure, which significantly influences its chemical reactivity and biological activity. The presence of the methylphenoxy group allows for versatile interactions with various biological targets.

Anticancer Activity

Research has indicated that compounds similar to 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline exhibit significant anticancer properties. For instance, related compounds have shown IC50 values as low as 0.051 µM against pancreatic cancer cell lines, suggesting that the trifluoromethyl group enhances the compound's efficacy in targeting cancer cells .

Bioactivity Studies

The compound is being investigated for its potential as a bioactive molecule. Preliminary studies suggest that it may interact with cellular membranes due to its enhanced lipophilicity from the trifluoromethyl group, leading to modulation of intracellular targets.

Antimicrobial Properties

Research has also highlighted potential antimicrobial activities, which could be beneficial in developing new therapeutic agents against resistant strains of bacteria.

Polymer Production

Due to its chemical stability and unique functional groups, this compound is considered for use in the synthesis of advanced materials such as polymers and coatings. Its incorporation into polymer matrices can enhance physical properties like thermal stability and resistance to solvents.

Data Table: Comparison of Biological Activities

| Compound Name | IC50 (µM) | Target | Notes |

|---|---|---|---|

| This compound | TBD | Pancreatic Cancer Cells | Potential for further development |

| Related Compound A | 0.051 | BxPC-3 Cells | Significant anticancer activity |

| Related Compound B | 0.066 | Panc-1 Cells | Lower cytotoxicity against normal cells |

Case Study 1: Anticancer Research

A study conducted on derivatives of this compound demonstrated promising results in inhibiting the growth of pancreatic cancer cell lines. The research utilized various concentrations to determine the IC50 values, revealing that modifications to the trifluoromethyl group could enhance potency against specific cancer types .

Case Study 2: Synthesis and Characterization

In another study focusing on the synthesis of related compounds, researchers employed techniques such as NMR spectroscopy and X-ray diffraction to confirm structural integrity and stability. These findings underscore the importance of structural modifications in developing effective therapeutic agents.

Mechanism of Action

The mechanism by which 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, while the methylphenoxy group can influence its overall pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The biological and physicochemical properties of trifluoromethyl-substituted anilines are heavily influenced by substituent position, electronic nature, and steric bulk. Below is a comparative analysis of key analogs:

Table 1: Key Structural and Functional Comparisons

Biological Activity

2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline is an organic compound characterized by its unique structural features, including a trifluoromethyl group and a phenoxy moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. The trifluoromethyl group is known to enhance lipophilicity and binding affinity, which may facilitate interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to the modulation of biological pathways, including:

- Antimicrobial Activity : The compound may inhibit the growth of microorganisms by interfering with their metabolic processes.

- Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.

- Pharmaceutical Applications : In drug development, this compound may serve as an inhibitor or modulator of proteins involved in disease pathways, leveraging its enhanced binding affinity due to the trifluoromethyl group.

Research Findings

Recent studies have explored various aspects of the biological activity of this compound. Here are some key findings:

- Anticancer Properties : Similar compounds have demonstrated significant antiproliferative activity against cancer cell lines. For instance, related structures have shown IC50 values in the low micromolar range against pancreatic cancer cells . The potential for this compound to exhibit similar properties warrants further investigation.

- Selectivity and Potency : The presence of the trifluoromethyl group has been linked to increased selectivity towards certain biological targets. This feature may enhance the compound's efficacy in therapeutic applications .

Case Studies

- Antimicrobial Activity : A study examining related compounds found that modifications in phenoxy groups significantly influenced antimicrobial efficacy. The presence of a trifluoromethyl group was associated with improved lipophilicity and cellular penetration, enhancing antimicrobial effects against various pathogens.

- Cancer Cell Proliferation : In vitro assays conducted on structurally similar compounds indicated that modifications led to varied IC50 values against cancer cell lines. For example, one derivative exhibited an IC50 value as low as 0.051 µM against BxPC-3 cells, highlighting the potential effectiveness of trifluoromethyl-substituted anilines in cancer therapy .

Data Table

| Compound Name | Biological Activity | IC50 (µM) | Targeted Pathway |

|---|---|---|---|

| This compound | Antimicrobial, Enzyme Inhibition | TBD | Metabolic Processes |

| Related Compound A | Anticancer (Panc-1) | 0.066 | Cell Proliferation |

| Related Compound B | Anticancer (BxPC-3) | 0.051 | Cell Proliferation |

Q & A

Q. What are the standard synthetic routes for 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example:

- Step 1 : Reacting 2-methylphenol with a halogenated precursor (e.g., 2-chloro-5-(trifluoromethyl)aniline) under basic conditions (KCO, NaH) in polar aprotic solvents like DMF or DMSO.

- Step 2 : Optimizing temperature (80–120°C) and catalyst selection (e.g., CuI for Ullmann coupling) to enhance regioselectivity and minimize byproducts .

- Purification : Column chromatography or recrystallization improves purity (>95%), with HPLC or GC-MS for validation .

Q. How can spectroscopic techniques characterize the structural integrity of this compound?

- NMR : H and F NMR confirm substitution patterns (e.g., trifluoromethyl at C5, methylphenoxy at C2). C NMR verifies aromaticity and electronic effects .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (theoretical: 283.24 g/mol) and detects isotopic patterns for fluorine .

- FT-IR : Identifies NH stretching (~3400 cm) and C-F vibrations (1100–1200 cm) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorogenic substrates. IC values indicate potency .

- Cellular assays : Measure cytotoxicity (MTT assay) or apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa, MCF-7) .

- Binding studies : Surface plasmon resonance (SPR) quantifies interactions with target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction optimization (e.g., low yield vs. high purity)?

- Design of Experiments (DoE) : Use factorial designs to test variables (solvent polarity, catalyst loading). For example, DMF increases yield but may require rigorous drying to avoid hydrolysis .

- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps (e.g., deprotonation of phenol) .

- Byproduct Analysis : Characterize impurities (e.g., dimerization products) via preparative TLC and adjust stoichiometry .

Q. What strategies mitigate the electron-withdrawing effects of the trifluoromethyl group during functionalization?

- Directed C-H activation : Use Pd catalysts with directing groups (e.g., pyridine) to enable regioselective cross-coupling at the aniline ring .

- Protection/Deprotection : Temporarily protect the NH group with Boc anhydride to prevent unwanted side reactions during electrophilic substitutions .

Q. How do structural modifications (e.g., replacing methylphenoxy with methoxypropoxy) alter biological activity?

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses with proteins (e.g., EGFR kinase). Focus on hydrogen bonding with NH and hydrophobic interactions with CF .

- MD Simulations : GROMACS simulations assess stability of ligand-protein complexes over 100 ns trajectories .

Methodological Considerations for Data Validation

- Cross-Validation : Confirm biological activity using orthogonal assays (e.g., SPR + ITC for binding affinity) .

- Reproducibility : Report reaction conditions in detail (e.g., solvent batch, humidity control) to address variability .

- Contradiction Resolution : Re-examine analytical parameters (e.g., NMR solvent, column type) if spectral data conflicts with literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.